4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE
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Overview
Description
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a complex organic compound that features a combination of oxadiazole, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under cyclization conditions.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative using a sulfonyl chloride reagent.
Coupling with Piperidine: The final step involves coupling the oxadiazole-thiophene intermediate with piperidine under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-infective and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole
Uniqueness
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is unique due to its combination of oxadiazole, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-5-2-3-6-15(13)17-19-18(24-20-17)14-8-10-21(11-9-14)26(22,23)16-7-4-12-25-16/h2-7,12,14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDECJGBGPTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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